2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran
Description
Properties
IUPAC Name |
2-[(4-fluoro-2-nitrophenoxy)methyl]oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-8-3-4-11(10(6-8)13(14)15)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPSPBDAEKRJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran typically involves the reaction of 4-fluoro-2-nitrophenol with tetrahydrofuran in the presence of a suitable base and a coupling agent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Coupling Agent: Tosyl chloride or similar reagents
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, thiols, sodium hydride, dimethylformamide
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol
Oxidation: Potassium permanganate, acetone
Major Products Formed
Nucleophilic Substitution: 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran
Reduction: 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran
Oxidation: 2-[(4-Fluoro-2-nitrophenoxy)methyl]butyrolactone
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
- This compound serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Chemical Reactions
- Nucleophilic Substitution : The nitro group can be replaced by nucleophiles such as amines or thiols.
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
- Oxidation : The tetrahydrofuran ring can be oxidized to form a lactone using oxidizing agents like potassium permanganate.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, sodium hydride | 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran |
| Reduction | Hydrogen gas, palladium catalyst | 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran |
| Oxidation | Potassium permanganate | 2-[(4-Fluoro-2-nitrophenoxy)methyl]butyrolactone |
Biological Applications
Bioactive Compound Potential
- Research indicates that 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran may possess antimicrobial and anti-inflammatory properties. This potential makes it a candidate for further exploration in medicinal chemistry.
Mechanism of Action
- The compound's fluorine and nitro groups enhance its binding affinity to specific molecular targets, such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor signaling pathways.
Medicinal Applications
Drug Development
- The compound is being investigated for its potential use in drug development, particularly targeting specific enzymes or receptors involved in disease mechanisms. Its unique functional groups may enhance the efficacy of therapeutic agents.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to the formulation of advanced materials used in various industries.
Case Studies and Research Findings
Case Study 1: Synthesis Optimization
A recent study optimized the synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran using continuous flow reactors. This method enhanced yield and reaction efficiency through precise control of reaction conditions such as temperature and reagent concentration.
Case Study 2: Biological Activity Assessment
Research published in a peer-reviewed journal assessed the antimicrobial activity of the compound against various bacterial strains. The findings indicated promising results, suggesting its potential application as an antimicrobial agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Analysis
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-[(4-Fluoro-2-nitrophenoxy)methyl]THF | 4-Fluoro-2-nitrophenoxy methyl | C₁₁H₁₂FNO₄ | 241.22 |
| 3-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy THF (Furyloxyfen) | 2-Chloro-4-trifluoromethylphenoxy, nitro | C₁₉H₁₄ClF₃NO₅ | 437.77 |
| Perfluoro-2-butyltetrahydrofuran | Perfluorobutyl | C₈F₁₆O | 416.06 |
| 2-Methyltetrahydrofuran | Methyl | C₅H₁₀O | 86.13 |
| 2-[(4-Morpholino)methyl]phenylzinc iodide | Morpholino-methyl, phenylzinc iodide | C₁₁H₁₄INOZn | 368.51 |
Key Observations :
- The target compound shares a nitro-aromatic substituent with furyloxyfen (a pesticide), but differs in halogenation (fluoro vs. chloro-trifluoromethyl) .
- Perfluoro-2-butyltetrahydrofuran () is fully fluorinated, imparting distinct hydrophobicity and thermal stability compared to the partially fluorinated target compound.
- 2-Methyltetrahydrofuran () lacks aromaticity and nitro groups, making it a simpler solvent with lower molecular weight.
Functional and Application-Based Comparison
Industrial and Agrochemical Uses
- Furyloxyfen: Used as a herbicide, leveraging its nitro and halogenated phenoxy groups for bioactivity .
- 2-Methyltetrahydrofuran : A green solvent alternative to THF, compatible with Grignard reactions and extractions .
- Perfluoro-2-butyltetrahydrofuran : Likely used in specialized fluorinated applications (e.g., surfactants or coatings) due to its inertness .
Reactivity and Stability
Handling and Stability
Solubility and Reactivity
Research Needs
- Toxicity Data: No studies on the target compound’s acute or chronic toxicity are available.
- Application Studies : Its bioactivity in pesticidal or pharmaceutical contexts remains unexplored.
Biological Activity
2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring substituted with a 4-fluoro-2-nitrophenoxy group. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.
Research indicates that 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran interacts with various biological pathways. Studies suggest that it may exert anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, related compounds have shown IC50 values against COX-1 and COX-2, indicating a possible similar mechanism for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Effects : A study highlighted the anti-inflammatory properties of related compounds in the same chemical class. The inhibition of COX enzymes was significant, suggesting that 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran may similarly modulate inflammation .
- Antimicrobial Activity : Another investigation focused on the synthesis and evaluation of related nitrophenoxy compounds against M. tuberculosis. The findings revealed promising results, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity . Although specific data for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is limited, its structural similarity suggests potential efficacy.
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. These studies typically employ MTT assays to determine cell viability post-treatment. While specific results for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran are not extensively documented, the trends observed in similar compounds indicate a need for further exploration .
Q & A
Basic: What are the recommended synthetic routes for 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or Mitsunobu reaction. For the Mitsunobu approach, combine 4-fluoro-2-nitrophenol (precursor, CAS 394-33-2 ) with a tetrahydrofuran derivative bearing a hydroxymethyl group. Use triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Key optimizations include:
- Stoichiometry: Maintain a 1:1.2 molar ratio of phenol to alcohol to ensure complete reaction.
- Solvent Purity: Use dry THF to prevent side reactions (e.g., hydrolysis).
- Work-up: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Basic: Which spectroscopic techniques are essential for characterizing 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, and what diagnostic signals should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR:
- Aromatic region: Doublet signals for the meta-fluorine (δ ~7.5–8.5 ppm, J = 8–10 Hz) and nitro group deshielding effects.
- Tetrahydrofuran ring: Multiplet signals for the methylene protons (δ ~3.5–4.5 ppm) and a singlet for the methyl group (if present).
- ¹⁹F NMR: A singlet near δ -110 ppm confirms the fluorine substituent’s position .
- IR Spectroscopy: Strong absorbance at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch).
- Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (calculated using C₁₁H₁₁FNO₄: 252.0671 g/mol) .
Basic: What are the critical safety protocols for handling 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, particularly regarding reactivity and storage?
Methodological Answer:
- Reactivity Hazards: Avoid contact with strong oxidizers (e.g., peroxides, chlorates) and acids/bases to prevent exothermic decomposition or ring-opening reactions .
- Storage: Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to mitigate photodegradation and moisture absorption .
- PPE: Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation/contact risks .
Advanced: How does the electronic effect of the 4-fluoro-2-nitrophenoxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The nitro group acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for electrophilic substitution at the para-position relative to the fluorine. This directs reactions like Suzuki-Miyaura coupling to the nitro-adjacent site. Fluorine’s inductive (-I) effect further stabilizes intermediates, enhancing regioselectivity. For example, in Pd-catalyzed couplings, pre-functionalization with a boronic acid at the nitro-adjacent position yields biaryl derivatives efficiently .
Advanced: What strategies resolve discrepancies in reported solubility or stability data for this compound?
Methodological Answer:
- Repurification: Recrystallize from ethanol/water (7:3 v/v) to remove impurities affecting solubility measurements .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolytic/oxidative stability. Compare results against literature values from NIST or PubChem .
- Controlled Experiments: Replicate conflicting studies using identical solvents (e.g., THF vs. DMSO) and equipment (e.g., UV-Vis vs. gravimetric analysis) .
Advanced: How can 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran serve as a precursor in synthesizing pharmacologically active heterocycles?
Methodological Answer:
- Functionalization: Reduce the nitro group to an amine (H₂/Pd-C in ethanol) for subsequent amidation or diazotization.
- Ring-Opening: React with Grignard reagents (e.g., MeMgBr) to cleave the tetrahydrofuran ring, forming alkylated intermediates for quinolone or benzodiazepine synthesis .
- Case Study: In a 2024 study, similar fluorophenyl-tetrahydrofuran derivatives were used to synthesize antitumor agents via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
Advanced: What analytical challenges arise in quantifying trace impurities in 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, and how are they addressed?
Methodological Answer:
- Challenge: Co-elution of nitro-containing byproducts (e.g., di-nitrophenol derivatives) in HPLC.
- Solution: Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (55:45) at 1.0 mL/min. Confirm peaks via LC-MS/MS in MRM mode (Q1/Q3: 252→182) .
- Validation: Spike recovery tests (90–110%) and LOQ determination (0.1 µg/mL) ensure method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
